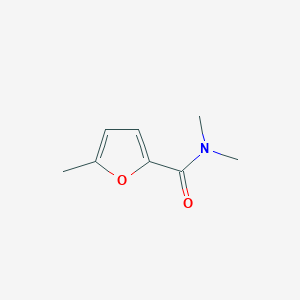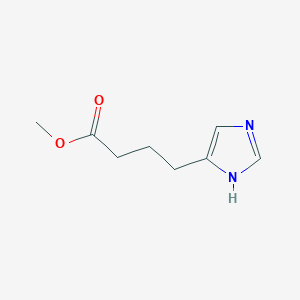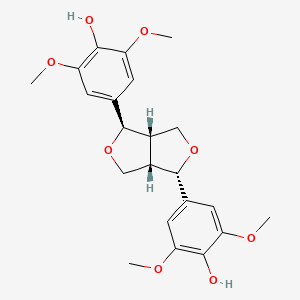
(-)-Episyringaresinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Episyringaresinol: is a naturally occurring lignan, a type of phenolic compound found in various plants. It is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. This compound is of significant interest in the fields of chemistry, biology, and medicine due to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Episyringaresinol typically involves the oxidative coupling of syringaresinol. One common method includes the use of laccase, an enzyme that catalyzes the oxidation of phenolic compounds. The reaction is carried out in an aqueous medium at a controlled pH and temperature to ensure optimal enzyme activity.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, such as the use of genetically engineered microorganisms that express laccase. This method allows for the large-scale production of the compound under controlled conditions, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-Episyringaresinol can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Substitution reactions can occur at the phenolic hydroxyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and laccase.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidized derivatives: Formed through oxidation reactions.
Dihydro derivatives: Formed through reduction reactions.
Substituted derivatives: Formed through substitution reactions at the phenolic hydroxyl groups.
Scientific Research Applications
Chemistry:
Synthesis of novel compounds: (-)-Episyringaresinol serves as a precursor for the synthesis of various novel compounds with potential biological activities.
Biology:
Antioxidant properties: The compound is studied for its ability to scavenge free radicals and protect cells from oxidative damage.
Anti-inflammatory properties: Research has shown that this compound can inhibit the production of pro-inflammatory cytokines.
Medicine:
Anticancer properties: Studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit tumor growth.
Cardioprotective effects: The compound is investigated for its potential to protect against cardiovascular diseases by reducing oxidative stress and inflammation.
Industry:
Cosmetics: Due to its antioxidant properties, this compound is used in cosmetic formulations to protect the skin from oxidative damage.
Food industry: The compound is added to food products as a natural antioxidant to extend shelf life.
Mechanism of Action
Molecular Targets and Pathways:
Antioxidant activity: (-)-Episyringaresinol exerts its antioxidant effects by scavenging free radicals and upregulating the expression of antioxidant enzymes.
Anti-inflammatory activity: The compound inhibits the activation of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines.
Anticancer activity: this compound induces apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins.
Comparison with Similar Compounds
Syringaresinol: A related lignan with similar antioxidant and anti-inflammatory properties.
Pinoresinol: Another lignan with potential health benefits, including anticancer and cardioprotective effects.
Secoisolariciresinol: Known for its antioxidant and estrogenic activities.
Uniqueness: (-)-Episyringaresinol is unique due to its specific stereochemistry, which contributes to its distinct biological activities
Properties
CAS No. |
6216-82-6 |
|---|---|
Molecular Formula |
C22H26O8 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
4-[(3R,3aS,6S,6aS)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3/t13-,14-,21-,22+/m1/s1 |
InChI Key |
KOWMJRJXZMEZLD-SRLQQUAWSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3CO[C@@H]([C@@H]3CO2)C4=CC(=C(C(=C4)OC)O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


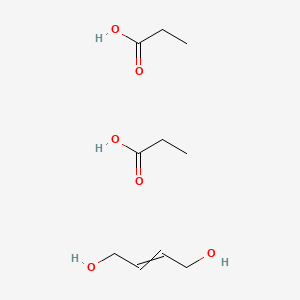
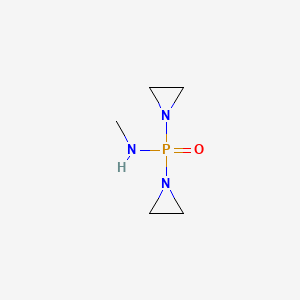
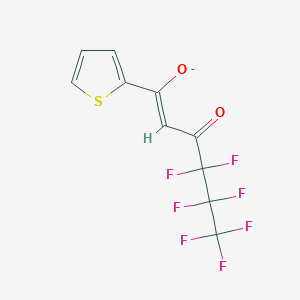

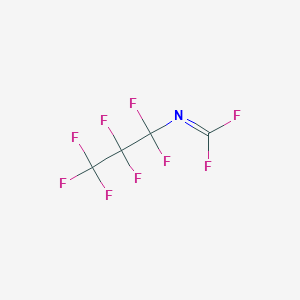
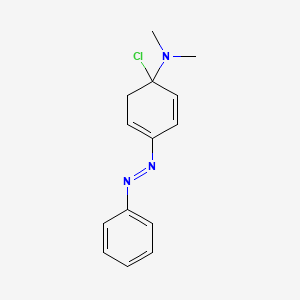
![1-(2,4-Dinitrophenyl)-2-[(3-fluorophenyl)(naphthalen-1-yl)methylidene]hydrazine](/img/structure/B14752962.png)

![2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol](/img/structure/B14752971.png)
![N-[4-methoxy-3-[[(2-phenylpiperidin-3-yl)amino]methyl]phenyl]-N-methylmethanesulfonamide;hydrochloride](/img/structure/B14752975.png)
![6-Oxabicyclo[3.2.1]octane](/img/structure/B14752976.png)
![4-[(3-Oxo-3-phenylmethoxypropyl)amino]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B14752979.png)
